N-Boc-3-bromo-2-fluoro-D-phenylalanine
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Overview
Description
N-Boc-3-bromo-2-fluoro-D-phenylalanine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 2-position of the phenylalanine backbone. This compound is primarily used in peptide synthesis and medicinal chemistry research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-2-fluoro-D-phenylalanine typically involves multiple steps, starting from commercially available starting materials. One common route includes:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a Boc group, typically through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Bromination: The protected phenylalanine undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-2-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane.
Fluorination: Diethylaminosulfur trifluoride (DAST).
Deprotection: Trifluoroacetic acid (TFA).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields 3-bromo-2-fluoro-D-phenylalanine
Scientific Research Applications
N-Boc-3-bromo-2-fluoro-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with specific structural and functional properties.
Medicinal Chemistry: The compound is utilized in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It serves as a probe in studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-2-fluoro-D-phenylalanine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity by modulating the electronic and steric properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-bromo-D-phenylalanine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
N-Boc-2-fluoro-D-phenylalanine: Lacks the bromine atom, affecting its chemical behavior and applications.
N-Boc-3-chloro-2-fluoro-D-phenylalanine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity
Uniqueness
N-Boc-3-bromo-2-fluoro-D-phenylalanine is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it a valuable tool in the synthesis of complex peptides and the development of novel pharmaceuticals with enhanced activity and selectivity .
Properties
Molecular Formula |
C14H17BrFNO4 |
---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2R)-3-(3-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 |
InChI Key |
PGVIVQHZILLOCN-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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